molecular formula C15H23NO B14131290 N-(2-tert-butylphenyl)-2,2-dimethylpropanamide

N-(2-tert-butylphenyl)-2,2-dimethylpropanamide

Cat. No.: B14131290
M. Wt: 233.35 g/mol
InChI Key: COMOOCXTLGVDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-tert-butylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 2-tert-butylphenylamine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(2-tert-butylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain proteins or enzymes. The amide moiety can form hydrogen bonds with target molecules, further stabilizing the interaction. These combined effects contribute to the compound’s biological activity and potential therapeutic applications .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C15H23NO/c1-14(2,3)11-9-7-8-10-12(11)16-13(17)15(4,5)6/h7-10H,1-6H3,(H,16,17)

InChI Key

COMOOCXTLGVDIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.